molecular formula C19H21FN2O3 B6539701 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide CAS No. 1060316-31-5

2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide

Cat. No.: B6539701
CAS No.: 1060316-31-5
M. Wt: 344.4 g/mol
InChI Key: HNYLBSWFUQLWLH-UHFFFAOYSA-N
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Description

2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorophenyl group, an acetamido group, and a methoxyethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide. This intermediate is then reacted with 2-(2-methoxyethyl)amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4’-fluoroacetanilide: A simpler analog with a similar fluorophenyl and acetamido structure.

    N-(4-fluorophenyl)acetamide: Another related compound with comparable functional groups.

    2,2,2-trifluoroacetamide: Features a trifluoromethyl group, offering different chemical properties.

Uniqueness

2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide stands out due to its combination of a fluorophenyl group, an acetamido group, and a methoxyethyl group, which together confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-[[2-(4-fluorophenyl)acetyl]amino]phenyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c1-25-11-10-21-18(23)12-15-4-8-17(9-5-15)22-19(24)13-14-2-6-16(20)7-3-14/h2-9H,10-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYLBSWFUQLWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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